molecular formula C21H16FN7O2 B10918268 N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918268
M. Wt: 417.4 g/mol
InChI Key: BUCVHYYYJAZZEV-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups that contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazolo[5,4-b]pyridine structure, followed by the introduction of the imidazole and pyrazole moieties through nucleophilic substitution and cyclization reactions. Key reagents used in these steps include fluorinated aromatic compounds, imidazole, pyrazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The process must also consider environmental and safety regulations to minimize waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions under controlled conditions such as temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-[3-bromo-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C21H16FN7O2

Molecular Weight

417.4 g/mol

IUPAC Name

N-(3-fluoro-4-imidazol-1-ylphenyl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16FN7O2/c1-12-19-15(8-17(26-21(19)31-27-12)13-9-24-28(2)10-13)20(30)25-14-3-4-18(16(22)7-14)29-6-5-23-11-29/h3-11H,1-2H3,(H,25,30)

InChI Key

BUCVHYYYJAZZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=C(C=C4)N5C=CN=C5)F

Origin of Product

United States

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